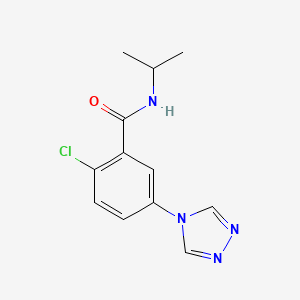![molecular formula C19H21NO3 B5721656 1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one, commonly known as DAPK, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DAPK is a synthetic compound that was first synthesized in 2002 and has since been studied for its potential in treating various diseases.
Wirkmechanismus
DAPK acts as a small molecule inhibitor of various proteins involved in cell signaling pathways. DAPK inhibits the activity of proteins such as Rho-associated kinase (ROCK) and myosin light chain kinase (MLCK), which are involved in cell migration, proliferation, and contraction. In addition, DAPK has been shown to inhibit the activity of proteins such as Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DAPK has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the process of programmed cell death. DAPK has also been shown to inhibit the activity of ROCK and MLCK, leading to decreased cell migration and contraction. In addition, DAPK has been shown to inhibit the activity of Akt and ERK, leading to decreased cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DAPK in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. In addition, DAPK has been extensively studied and its mechanism of action is well understood. However, one limitation of using DAPK in lab experiments is that it may not accurately reflect the effects of DAPK in vivo, as the conditions in a lab setting may not fully mimic the conditions in a living organism.
Zukünftige Richtungen
There are many potential future directions for research on DAPK. One potential direction is to further investigate the potential therapeutic applications of DAPK in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, future research could focus on developing more potent and selective inhibitors of DAPK, as well as investigating the potential for combination therapies involving DAPK and other drugs. Finally, future research could focus on developing new methods for delivering DAPK to specific tissues or cells, in order to increase its effectiveness and reduce potential side effects.
Synthesemethoden
The synthesis of DAPK involves the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dimethylaniline in the presence of a base, followed by the addition of propenone. The resulting product is then purified using column chromatography to obtain pure DAPK.
Wissenschaftliche Forschungsanwendungen
DAPK has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. DAPK has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential chemotherapeutic agent. In addition, DAPK has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. DAPK has also been shown to have anti-inflammatory effects, making it a potential treatment for cardiovascular diseases.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(3,4-dimethylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-5-7-16(11-14(13)2)20-10-9-17(21)15-6-8-18(22-3)19(12-15)23-4/h5-12,20H,1-4H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSIDHYJPJVALH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)
![2-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5721591.png)
![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)

![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721610.png)

![4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B5721631.png)
![4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)

![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)

